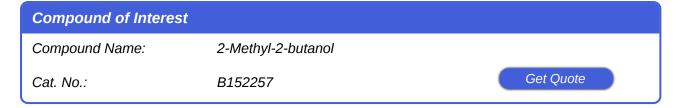


Spectral properties of 2-Methyl-2-butanol (NMR, IR)

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An In-depth Technical Guide to the Spectral Properties of 2-Methyl-2-butanol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties of **2-Methyl-2-butanol**. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document details experimental protocols, presents spectral data in a structured format, and illustrates key concepts through logical diagrams.

Molecular Structure and Spectroscopic Overview

2-Methyl-2-butanol (tert-amyl alcohol) is a tertiary alcohol with the chemical formula C₅H₁₂O. Its structure consists of a central quaternary carbon atom bonded to a hydroxyl group, two methyl groups, and an ethyl group. This distinct arrangement of atoms gives rise to a unique spectral fingerprint in both NMR and IR spectroscopy, allowing for unambiguous identification and structural elucidation.

The following diagram illustrates the molecular structure of **2-Methyl-2-butanol** with IUPAC numbering for correlation with the NMR data presented in the subsequent sections.

Caption: Molecular structure of 2-Methyl-2-butanol with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **2-Methyl-2-butanol**, both ¹H and ¹³C NMR provide distinct signals that correspond to the different chemical environments of the nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of **2-Methyl-2-butanol** shows four distinct signals, corresponding to the four unique proton environments in the molecule.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~1.45	Quartet	2H	-CH ₂ - (Methylene protons on C4)
~1.20	Singlet	6H	2 x -CH₃ (Equivalent methyl protons on C1 and C3)
~0.90	Triplet	3H	-CH₃ (Methyl protons on C5)
Variable (~1.7)	Singlet (broad)	1H	-OH (Hydroxyl proton)

Note: The chemical shift of the hydroxyl proton (-OH) is variable and depends on factors such as solvent, concentration, and temperature. Its peak is often broad and may not show coupling.

¹³C NMR Spectral Data

The ¹³C NMR spectrum displays four signals, corresponding to the four distinct carbon environments.



Chemical Shift (δ) ppm	Carbon Assignment	
~70-75	C2 (Quaternary carbon bonded to -OH)	
~35-40	C4 (Methylene carbon, -CH ₂ -)	
~25-30	C1 & C3 (Equivalent methyl carbons)	
~8-10	C5 (Terminal methyl carbon)	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Methyl-2-butanol** is characterized by the presence of a hydroxyl group and alkyl C-H bonds.

Wavenumber (cm ⁻¹)	Bond Vibration	Description of Peak
3600–3200	O–H stretch (alcohol)	Strong, broad peak resulting from hydrogen bonding.[1][2]
3000–2850	C–H stretch (alkane)	Strong, sharp peaks.[1]
~1465	C-H bend	Medium intensity.[2]
1200–1125	C–O stretch (tertiary alcohol)	Strong peak, characteristic for a tertiary alcohol.[3]

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule.[1]

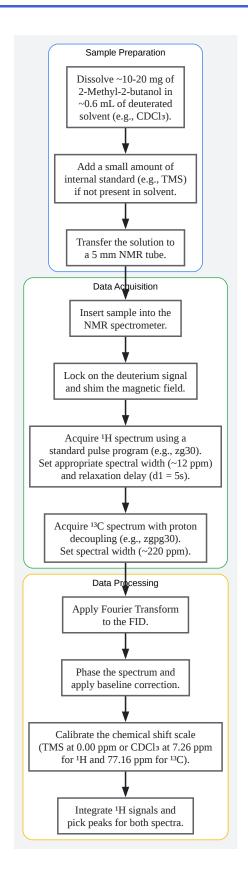
Experimental Protocols

The following sections provide detailed methodologies for acquiring NMR and IR spectra of **2-Methyl-2-butanol**.

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.





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Caption: General workflow for NMR sample preparation, data acquisition, and analysis.[4]



Detailed Parameters:

- Sample Preparation: A sample of **2-Methyl-2-butanol** (a liquid) can be prepared by adding 1-2 drops directly into a 5 mm NMR tube, followed by the addition of approximately 0.6 mL of a deuterated solvent such as Chloroform-d (CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift scale to 0.00 ppm.[4]
- Instrumentation: Data can be acquired on a standard NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition: A typical experiment involves a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds to ensure full signal relaxation.[4] Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.[4]
- ¹³C NMR Acquisition: A standard proton-decoupled pulse sequence is used. Due to the lower natural abundance of ¹³C and its longer relaxation times, more scans are generally required. A relaxation delay of up to 30 seconds may be necessary for quantitative results.[5][6]
- Data Processing: The raw data (Free Induction Decay FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS or the residual solvent peak.[4]

IR Spectroscopy Protocol

This protocol is for acquiring an IR spectrum of a neat (undiluted) liquid sample.

- Instrument Preparation: Ensure the crystal stage of the FT-IR spectrometer (often an ATR -Attenuated Total Reflectance accessory) is clean. Record a background spectrum of the empty stage, which will be automatically subtracted from the sample spectrum.
- Sample Application: Place 1-2 drops of neat 2-Methyl-2-butanol directly onto the center of the ATR crystal.[7]
- Data Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.



- Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
- Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.

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